N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

Muscarinic receptor pharmacology Subtype selectivity Binding affinity

Achieving subtype-selective muscarinic receptor modulation is a central challenge in neuroscience probe development. Broad-spectrum ligands like atropine confound tissue-based assays, yet many 'M1-preferring' tools lack the selectivity margin needed for clean ex vivo pharmacology. This pyrazole-pyridine carboxamide solves that problem with a 12.8-fold M1/M2 discrimination (M1 Ki=2.90 nM vs. M2 Ki=37 nM) and weak M2 functional activity (Ki=1,460 nM), minimizing off-target cardiac and smooth-muscle effects. - >10-fold selectivity window reduces the need for co-applied antagonists in native tissue experiments - Well-characterized binding and functional antagonist profile provides a validated positive control for muscarinic screening panels - Pyrazole-2-carboxamide scaffold also serves as a kinase inhibitor starting point with known GPCR off-target liability data

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
CAS No. 645418-13-9
Cat. No. B12591148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
CAS645418-13-9
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H14N4O/c1-11-14(18-16(21)13-9-5-6-10-17-13)15(20-19-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21)(H,19,20)
InChIKeySZFIOCRDMCEMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide Overview


N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide (CAS: 645418-13-9) is a synthetic, small-molecule pyrazole-pyridine carboxamide that acts as a ligand at muscarinic acetylcholine receptors (mAChRs). It belongs to a well-studied class of heterocyclic amides known for their interactions with GPCR targets, particularly the muscarinic receptor family [1]. The compound carries a 5-methyl-3-phenylpyrazole core linked via an amide bond to a 2-pyridine moiety, a scaffold that permits specific molecular recognition at the orthosteric or allosteric sites of mAChR subtypes. Its physicochemical properties—molecular formula C16H14N4O, average mass 278.315 g/mol—place it within the typical property space for CNS-penetrant small molecules, although empirical logP/logD and solubility data remain scarce in the public domain [2]. This compound is of interest primarily for neurological and psychiatric receptor pharmacology research, where precise receptor-subtype engagement is critical for target validation and probe development.

Subtype Selectivity of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide


Muscarinic acetylcholine receptors comprise five subtypes (M1–M5) with distinct tissue distribution and signaling coupling, yet they share high sequence homology in their orthosteric binding pockets. This makes broad-spectrum ‘in-class’ compounds (e.g., atropine, scopolamine) unsuitable when a research or therapeutic goal requires subtype-specific modulation. Even within the pyrazol-4-yl-pyridine chemotype, minor changes to the substitution pattern can shift a compound from a silent antagonist to a positive allosteric modulator (PAM) or invert subtype selectivity [1]. The 5-methyl-3-phenyl arrangement of the target compound is not a trivial variation; it directly influences the ligand’s ability to discriminate between M1 and M2 receptors, as evidenced by the quantitative binding data presented below. Therefore, procurement decisions based solely on scaffold similarity risk introducing agents with unintended off-target pharmacology and confounded experimental outcomes.

Selectivity Evidence for N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide


M1 vs. M2 Subtype Binding Selectivity

The target compound exhibits pronounced selectivity for the M1 muscarinic receptor over the M2 subtype. In direct binding assays, it displays a Ki of 2.90 nM at M1 (bovine) and 37 nM at M2 (rat, [3H]QNB displacement), resulting in a 12.8-fold selectivity margin [1]. A functional adenylate cyclase assay at M2 confirms weak functional activity (Ki = 1,460 nM) [1]. In contrast, the classical non-selective antagonist atropine binds M1 and M2 with nearly identical affinity (Ki ~0.5–1 nM), while the M1-preferring antagonist pirenzepine achieves only ~4- to 10-fold selectivity across species. The 12.8-fold M1/M2 ratio of this compound therefore represents a meaningful improvement in subtype discrimination for research applications where M2 off-target effects must be minimized.

Muscarinic receptor pharmacology Subtype selectivity Binding affinity

M2 Functional Antagonist Profile

In a functional adenylate cyclase inhibition assay performed on rat heart tissue, the target compound shows a Ki of 1,460 nM at the M2 receptor [1]. This low functional potency stands in contrast to its 37 nM binding Ki at the same receptor (as measured by [3H]QNB displacement) and is dramatically weaker than its 2.90 nM binding at M1. The large disconnect between binding affinity (37 nM) and functional potency (1,460 nM) at M2 suggests that the compound may act as an antagonist or very weak partial agonist at this subtype, a profile that differs markedly from balanced agonists (e.g., carbachol) that show concordant binding and functional activity across subtypes. This functional selectivity provides an additional layer of pharmacological discrimination beyond simple binding ratios.

Muscarinic receptor function Adenylate cyclase inhibition M2 receptor

Chemotype Divergence: M4 PAM vs. M1 Orthosteric Ligand

The pyrazol-4-yl-pyridine scaffold is a privileged chemotype for muscarinic receptor modulation, but the exact substitution pattern determines whether the compound acts as an allosteric modulator or an orthosteric ligand, and which subtype it engages. The target compound, with a 5-methyl-3-phenylpyrazole linked via carboxamide to a 2-pyridine, has demonstrated orthosteric binding affinity at M1 and M2 [1]. In contrast, closely related pyrazol-4-yl-pyridine derivatives described in the literature (e.g., compound 12 in Haider et al., 2022) function as selective positive allosteric modulators (PAMs) of the M4 receptor with no significant orthosteric activity [2]. This functional divergence across a single scaffold class illustrates that even isosteric or homolog-based substitutions cannot be assumed to preserve the target mechanism, let alone the selectivity profile. For procurement, this means a general ‘pyrazol-4-yl-pyridine’ specification is insufficient; the specific 5-methyl-3-phenyl-2-carboxamide arrangement is required to reproduce the M1-preferring orthosteric ligand pharmacology documented here.

Positive allosteric modulator M4 muscarinic receptor Pyrazol-4-yl-pyridine scaffold

Applications of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide


M1 Target Validation in Neurological Disease Models

The compound’s 12.8-fold M1/M2 selectivity and weak M2 functional activity (Ki = 1,460 nM) make it a suitable tool for probing M1 receptor function in vitro or ex vivo, where confounding M2-mediated effects (cardiac, smooth muscle) must be minimized. It can serve as a reference ligand in competition binding experiments or as a starting scaffold for developing more selective M1 probes. Unlike atropine or pirenzepine, it offers a larger selectivity margin that reduces the need for co-application of subtype-selective antagonists in tissue-based assays [1].

Scaffold-Hopping for Kinase and GPCR Programs

The pyrazole-2-carboxamide linkage present in this compound is a recognized motif in kinase inhibitor design. Medicinal chemistry teams exploring pyrazole-based inhibitors can use the compound as a validated starting point for parallel SAR exploration, for example by maintaining the 5-methyl-3-phenylpyrazole and varying the amide coupling partner to probe kinase vs. GPCR selectivity. The documented muscarinic receptor activity provides a known ‘off-target’ liability profile that can inform selectivity screening cascades [1].

Positive Control for M1/M2 Selectivity Panels

Due to its well-characterized binding affinities (M1 Ki = 2.90 nM; M2 Ki = 37 nM) and functional antagonist behavior at M2, the compound can be employed as a positive control in selectivity panels for new chemical entities targeting muscarinic receptors. Its behavior in both binding and functional assays establishes a baseline for interpreting compound progression in drug discovery projects where muscarinic off-target activity is a concern [1].

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